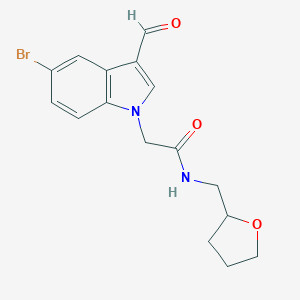![molecular formula C26H24Cl2N4O5 B297530 N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297530.png)
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the formation of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments include its potent anti-cancer properties and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further investigation to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide. These include further investigation of its anti-cancer properties, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The first step involves the synthesis of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)acetic acid, which is then reacted with benzylamine to form the final compound.
Applications De Recherche Scientifique
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer.
Propriétés
Nom du produit |
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C26H24Cl2N4O5 |
Poids moléculaire |
543.4 g/mol |
Nom IUPAC |
N-benzyl-N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H24Cl2N4O5/c1-2-36-22-13-18(15-30-32-26(35)25(34)29-14-17-7-4-3-5-8-17)11-12-21(22)37-16-23(33)31-20-10-6-9-19(27)24(20)28/h3-13,15H,2,14,16H2,1H3,(H,29,34)(H,31,33)(H,32,35)/b30-15+ |
Clé InChI |
RHWWNFSMODLFGD-FJEPWZHXSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)